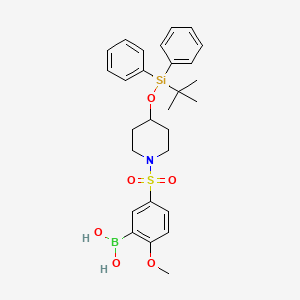

(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

説明

This compound is a boronic acid derivative featuring a phenyl ring substituted with a sulfonamide-linked piperidine moiety and a bulky tert-butyldiphenylsilyl (TBDPS) ether group. The boronic acid (–B(OH)₂) at the para position relative to the sulfonyl group makes it a candidate for Suzuki-Miyaura cross-coupling reactions, a key methodology in medicinal chemistry and materials science. The TBDPS group serves as a steric protector for the piperidine’s hydroxyl group, enhancing stability during synthetic processes .

特性

IUPAC Name |

[5-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]sulfonyl-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36BNO6SSi/c1-28(2,3)38(24-11-7-5-8-12-24,25-13-9-6-10-14-25)36-22-17-19-30(20-18-22)37(33,34)23-15-16-27(35-4)26(21-23)29(31)32/h5-16,21-22,31-32H,17-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAOJTYIPRMTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36BNO6SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid, a boronic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a complex structure that includes a piperidine ring, a methoxyphenyl group, and a tert-butyldiphenylsilyl moiety, which may contribute to its biological properties.

Molecular Structure

The molecular formula of this compound is . Its structure can be summarized as follows:

- Piperidine Ring : Provides basic nitrogen functionality.

- Methoxy Group : Enhances solubility and may influence biological activity.

- Boronic Acid Moiety : Known for its ability to interact with biomolecules, particularly in enzyme inhibition.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, with an IC50 value of 0.11 µg/mL in DPPH radical scavenging assays, indicating its potential use in formulations aimed at reducing oxidative stress .

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including Escherichia coli (ATCC 25922), showing activity at concentrations as low as 6.50 mg/mL . This suggests potential applications in antibacterial formulations.

- Anticancer Properties : In vitro studies revealed that the compound has a cytotoxic effect on cancer cell lines, specifically MCF-7 cells, with an IC50 of 18.76 µg/mL, indicating its potential as a chemotherapeutic agent .

- Enzyme Inhibition : The compound shows moderate inhibition of acetylcholinesterase (IC50: 115.63 µg/mL) and high inhibition of butyrylcholinesterase (IC50: 3.12 µg/mL), which could have implications for neuroprotective strategies .

Antioxidant Activity

The antioxidant capacity was assessed using various assays:

- DPPH Scavenging : IC50 = 0.11 ± 0.01 µg/mL.

- CUPRAC Method : IC50 = 1.73 ± 0.16 µg/mL.

These results indicate that the compound effectively neutralizes free radicals, which is crucial for preventing cellular damage.

Antimicrobial Studies

The antimicrobial efficacy was evaluated using standard disc diffusion methods against several pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli (ATCC 25922) | 6.50 mg/mL |

| Staphylococcus aureus | Not specified |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

The cytotoxic effects were determined through MTT assays:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

This data indicates that the compound selectively targets cancer cells while sparing normal cells, a desirable trait for anticancer drug development.

Case Studies

A recent study formulated a cream using this boronic acid derivative and evaluated its biological activities:

類似化合物との比較

Structural Analogs and Key Differences

(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic Acid (GF53191)

- Structure : Shares the 2-methoxyphenylboronic acid core and sulfonyl-piperidine linkage but replaces the TBDPS-protected piperidine with a 4-methylpiperidine.

- Molecular Weight : 313.18 g/mol (vs. higher for the target compound due to TBDPS group).

- Solubility : Soluble in polar organic solvents (e.g., ethyl acetate, DMSO), whereas the TBDPS group in the target compound likely reduces solubility in aqueous media .

- Reactivity : The absence of a silyl ether simplifies synthesis but may reduce stability during multi-step reactions.

3-Formyl-2-methoxyphenylboronic Acid (CAS 480424-49-5)

- Structure : Contains a formyl (–CHO) group instead of the sulfonyl-piperidine-TBDPS moiety.

- Similarity Score : 0.60 (structural similarity based on functional group alignment).

- Applications : Primarily used in aryl-aldehyde syntheses rather than cross-coupling, highlighting the target compound’s specialized design for complex coupling reactions .

(2′-Fluoro-5-methoxyphenyl)boronic Acid

- Structure : Lacks the sulfonyl-piperidine-TBDPS system but includes a fluorine substituent.

- Reactivity : Fluorine’s electron-withdrawing effect enhances boronic acid acidity, improving Suzuki reaction efficiency compared to the target compound’s methoxy group .

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine

- Structure : Shares the sulfonyl-piperidine-silyl ether backbone but replaces boronic acid with bromine and adds a trifluoromethoxy group.

- Utility : Used in halogen-based coupling (e.g., Buchwald-Hartwig), contrasting with the target’s boronic acid-driven applications .

Comparative Data Table

Research Findings

- Steric Effects : The TBDPS group in the target compound introduces significant steric hindrance, slowing Suzuki reaction kinetics compared to GF53191. However, this enhances stability in acidic or oxidative conditions .

- Electronic Effects : The 2-methoxy group on the phenyl ring donates electron density to the boronic acid, reducing its acidity and coupling efficiency relative to fluorine-substituted analogs .

- Synthetic Utility : The sulfonyl-piperidine-TBDPS architecture is rare in literature, suggesting niche applications in protected intermediate synthesis or targeted drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。